Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-5-6-7-12-8-11-9(2)13-14(4)10(11)3/h12H,5-8H2,1-4H3 |
InChI Key |
FMKYYNCAISYSPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(N(N=C1C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of a pyrazole derivative with a butylamine. One common method is the alkylation of 4-(chloromethyl)-1H-pyrazole with butylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
(a) Methoxyethyl-Substituted Analog
- Compound : (2-Methoxyethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine (C10H19N3O, MW 197.28) .
- Key Differences : Replaces the butyl group with a 2-methoxyethyl chain.
- Implications :
- The ether oxygen increases polarity, enhancing solubility in polar solvents compared to the hydrophobic butyl chain.
- Reduced steric bulk may improve reactivity in nucleophilic substitutions or metal coordination.
(b) Sulfonamide-Functionalized Analog
- Compound : 1-[(Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (C11H20N4O2S, MW 272.37) .
- Key Differences : Incorporates a sulfonyl group and a piperidine ring.
- Piperidine’s cyclic amine may enhance binding to biological targets (e.g., enzymes or receptors).
(c) Pyridine-Containing Analog
- Compound : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (MW 215.25) .
- Key Differences : Replaces trimethylpyrazole with a pyridinyl group and includes a cyclopropylamine substituent.
- Implications :
- Pyridine’s aromaticity and basic nitrogen could improve metal-coordination capabilities or pharmacokinetic properties.
- Cyclopropane’s ring strain might confer conformational rigidity, affecting biological activity.
Pharmacological and Physicochemical Properties
Table 1: Comparative Properties of Pyrazole-Based Amines
| Compound | Molecular Weight | Key Substituents | Notable Properties | Potential Applications |
|---|---|---|---|---|
| Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine | ~220 (estimated) | Butyl, trimethylpyrazole | Moderate lipophilicity, ligand potential | Agrochemicals, metal complexes |
| (2-Methoxyethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine | 197.28 | Methoxyethyl | Higher polarity, improved solubility | Drug delivery, catalysis |
| 1-[(Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine | 272.37 | Sulfonyl, piperidine | Enhanced stability, bioactivity | Enzyme inhibitors, therapeutics |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | 215.25 | Pyridinyl, cyclopropyl | Rigid structure, metal coordination | Anticancer agents, ligands |
- Lipophilicity : Butyl chains (target compound) increase hydrophobicity compared to methoxyethyl or sulfonamide groups.
- Bioactivity : Sulfonamide and piperidine moieties (e.g., ) are common in kinase inhibitors, suggesting that the target compound’s bioactivity could be modulated by similar substitutions.
- Thermal Stability : Trimethylpyrazole derivatives (e.g., ) likely exhibit higher thermal stability due to steric protection of the pyrazole ring.
Biological Activity
Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a butyl group attached to a trimethyl-substituted pyrazole ring. This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The pyrazole moiety is recognized for its broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing the pyrazole structure have shown significant cytotoxic effects against various cancer cell lines, including A549 and MCF-7, with IC50 values ranging from 0.12 µM to 49.85 µM .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Antibacterial Properties : Some pyrazole compounds have demonstrated direct antibacterial activity against Gram-positive bacteria, indicating their potential use as antibiotic adjuvants .
Anticancer Activity
A detailed investigation into the anticancer properties of pyrazole derivatives revealed that compounds similar to this compound possess significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 4 | A549 | 26 | Induces apoptosis |
| Compound 5 | MCF-7 | 49.85 | Cell cycle arrest at S phase |
| Compound 6 | NCI-H460 | 0.12 | Autophagy induction |
These findings suggest that modifications in the pyrazole structure can enhance anticancer activity .
Anti-inflammatory Effects
Research has indicated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, demonstrating their potential in managing conditions like arthritis and other inflammatory disorders .
Antibacterial Activity
This compound and its analogs were evaluated for their antibacterial activity using agar diffusion and broth microdilution methods. The results showed promising activity against several clinically relevant bacterial strains, suggesting their utility in developing new antibiotics .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which play a crucial role in cancer cell proliferation.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a key mechanism behind the anticancer properties of these compounds.
- Modulation of Inflammatory Pathways : By inhibiting specific pathways involved in inflammation, these compounds can reduce inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
